molecular formula C7H8N2 B1353881 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile CAS No. 20778-47-6

2,2'-(Cyclopropane-1,1-diyl)diacetonitrile

Cat. No. B1353881
CAS RN: 20778-47-6
M. Wt: 120.15 g/mol
InChI Key: UZFFTUDTQFIMFY-UHFFFAOYSA-N
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Description

2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is a chemical compound with the molecular formula C7H8N2 . It has a molecular weight of 120.15 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is 1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2 . The canonical SMILES representation is C1CC1(CC#N)CC#N .


Physical And Chemical Properties Analysis

2,2’-(Cyclopropane-1,1-diyl)diacetonitrile has a molecular weight of 120.15 g/mol . It has a topological polar surface area of 47.6 Ų and a complexity of 175 . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Microwave Spectrum Analysis

The microwave spectrum of cyclopropane(1,1)dicarbonitrile, a related compound to 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile, has been extensively studied. These studies provide insights into the molecular structure and rotational constants, which are crucial for understanding the physical and chemical properties of these compounds (Pearson, Choplin, Laurie, & Schwartz, 1975).

Photochemical Synthesis

The photochemical synthesis of various cyclopropane derivatives, including those with nitrile substitutions, has been explored. These syntheses often involve the use of photosensitizers and various substrates like tetraarylcyclopropanes (Gollnick, Xiao, & Paulmann, 1990).

Diastereoselective Synthesis

There has been significant research into the diastereoselective synthesis of cyclopropane derivatives. For example, the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using ethyl diazoacetate in a catalyst-free environment demonstrates the potential for creating complex cyclopropane-based structures with high stereocontrol (Maurya et al., 2014).

Synthesis of Methylenecyclopropanes

Research into the synthesis of 1,2-disubstituted methylenecyclopropanes highlights the reactivity and versatility of cyclopropane derivatives in organic synthesis. This includes the exploration of different reaction conditions and substrates for optimized product yield (Jończyk, Kmiotek-Skarżuńska, & Zdrojewski, 1994).

Cyclopropane Ring Studies

The study of cyclopropane rings, including those substituted with nitrile groups, has been a subject of interest due to their potential applications in designing biologically active compounds and understanding their conformational restrictions. This research is crucial for developing new pharmaceuticals and materials (Kazuta, Matsuda, & Shuto, 2002).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

This compound, also known as 2-[1-(cyanomethyl)cyclopropyl]acetonitrile or 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile, is primarily used for research and development purposes .

Mode of Action

It is known that cyclopropane derivatives can interact with alkenes to form cyclopropane structures . This reaction is facilitated by carbenes or carbenoids . The exact interaction of 1,1-Cyclopropanediacetonitrile with its targets, and the resulting changes, require further investigation.

Biochemical Pathways

Cyclopropane derivatives are known to be involved in various biochemical reactions, particularly in the formation of cyclopropane structures . The downstream effects of these reactions are diverse and depend on the specific context and environment.

Pharmacokinetics

The safety data sheet indicates that precautions should be taken to avoid inhalation, skin contact, and ingestion . The impact of these properties on the bioavailability of 1,1-Cyclopropanediacetonitrile is currently unknown.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Cyclopropanediacetonitrile. For instance, the safety data sheet advises against discharging the compound into the environment due to potential harmful effects . .

properties

IUPAC Name

2-[1-(cyanomethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFTUDTQFIMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501522
Record name 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20778-47-6
Record name 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Cyanomethyl-cyclopropyl)-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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